REACTION_SMILES
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[Cl:11][c:12]1[cH:13][cH:14][c:15]([S:18](=[O:19])(=[O:20])[Cl:21])[cH:16][cH:17]1.[o:1]1[c:2]([CH:6]2[NH:7][CH2:8][CH2:9][CH2:10]2)[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([CH:6]2[N:7]([S:18]([c:15]3[cH:14][cH:13][c:12]([Cl:11])[cH:17][cH:16]3)(=[O:19])=[O:20])[CH2:8][CH2:9][CH2:10]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1coc(C2CCCN2)c1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(Cl)cc1)N1CCCC1c1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |